molecular formula C16H6Cl6O4 B14676113 Fumaric acid, di(2,4,6-trichlorophenyl) ester CAS No. 31263-10-2

Fumaric acid, di(2,4,6-trichlorophenyl) ester

Cat. No.: B14676113
CAS No.: 31263-10-2
M. Wt: 474.9 g/mol
InChI Key: PVAYWDBKLFNXLA-OWOJBTEDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fumaric acid, di(2,4,6-trichlorophenyl) ester typically involves the esterification of fumaric acid with 2,4,6-trichlorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The product is then purified through techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Fumaric acid, di(2,4,6-trichlorophenyl) ester undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

Scientific Research Applications

Fumaric acid, di(2,4,6-trichlorophenyl) ester has several scientific research applications:

Mechanism of Action

The mechanism of action of fumaric acid, di(2,4,6-trichlorophenyl) ester involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes involved in oxidative stress and inflammation. It is believed to exert its effects through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant response elements (AREs) and the reduction of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl fumarate: Another ester of fumaric acid, known for its use in the treatment of multiple sclerosis.

    Diethyl fumarate: Similar in structure but with ethyl groups instead of 2,4,6-trichlorophenyl groups.

    Fumaryl chloride: A related compound used in organic synthesis.

Uniqueness

Fumaric acid, di(2,4,6-trichlorophenyl) ester is unique due to the presence of the 2,4,6-trichlorophenyl groups, which impart distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

31263-10-2

Molecular Formula

C16H6Cl6O4

Molecular Weight

474.9 g/mol

IUPAC Name

bis(2,4,6-trichlorophenyl) (E)-but-2-enedioate

InChI

InChI=1S/C16H6Cl6O4/c17-7-3-9(19)15(10(20)4-7)25-13(23)1-2-14(24)26-16-11(21)5-8(18)6-12(16)22/h1-6H/b2-1+

InChI Key

PVAYWDBKLFNXLA-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C=C(C(=C1Cl)OC(=O)/C=C/C(=O)OC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl

Canonical SMILES

C1=C(C=C(C(=C1Cl)OC(=O)C=CC(=O)OC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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